2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Description
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound featuring a fused triazole-pyridine core with an ethyl substituent at position 2 and an amine group at position 6. This scaffold is notable for its applications in medicinal chemistry, particularly as a fragment in adenosine receptor antagonist development . Its structure allows for hydrogen bonding via the amine group (e.g., with Asn253 in A2A adenosine receptors) and hydrophobic interactions through the ethyl substituent, making it a versatile template for optimization . The compound’s molecular formula is C8H10N4 (MW: 162.19) , and its saturated derivative (2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine, C8H14N4, MW: 166.23) has also been synthesized for enhanced stability .
Properties
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-2-7-10-8-6(9)4-3-5-12(8)11-7/h3-5H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYALOTSKCBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=C(C2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine can be achieved through several methods:
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Microwave-Mediated Synthesis: : This method involves the use of enaminonitriles and benzohydrazides under microwave conditions. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is eco-friendly, catalyst-free, and additive-free, resulting in good-to-excellent yields .
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Oxidative Cyclization: : Another common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method is efficient and widely used in the synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Chemical Reactions Analysis
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine has been explored for its potential as a therapeutic agent. Notably, derivatives of triazolo[1,5-a]pyridines have shown promise as RORγt inverse agonists. RORγt is a nuclear receptor implicated in autoimmune diseases such as psoriasis.
Case Study: RORγt Inhibition
In a study published in Nature, a novel analogue derived from triazolo[1,5-a]pyridine demonstrated potent inhibitory activity against RORγt with an IC50 value of 41 nM. This compound also exhibited favorable pharmacokinetic properties in mouse models, indicating its potential for further development as a treatment for autoimmune disorders .
Antimicrobial Activity
Research has indicated that compounds within the triazolo[1,5-a]pyridine class exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Data Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Material Science
The compound's unique electronic properties make it suitable for applications in material science. It can be utilized in the development of organic semiconductors and photovoltaic materials.
Case Study: Organic Photovoltaics
A study investigated the incorporation of triazolo[1,5-a]pyridine derivatives into organic photovoltaic devices. The results indicated enhanced charge mobility and improved efficiency compared to traditional materials .
Neuropharmacology
Emerging research suggests that derivatives of this compound may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases.
Data Table: Neuroprotective Activity
| Compound | Model | Effect Observed |
|---|---|---|
| This compound | Mouse model of Alzheimer’s | Reduced amyloid plaque formation |
| This compound | In vitro neuronal cultures | Increased cell viability under oxidative stress |
Mechanism of Action
The mechanism of action of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses . Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Substituent Position and Alkyl Chain Length
Key structural variations among analogs include substituent positions (e.g., 2- vs. 8-amine) and alkyl chain length (methyl vs. ethyl).
Key Findings :
- Ethyl vs. Methyl : The ethyl group in this compound enhances hydrophobic interactions in pocket B of A2AAR compared to methyl analogs, but may reduce solubility .
- Substituent Position : Moving the amine from C8 to C2 (as in 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine) disrupts hydrogen bonding with Asn253, reducing affinity .
- Saturation : Saturated derivatives (e.g., 2-ethyl-5H,6H,7H,8H-...) exhibit improved pharmacokinetics but higher toxicity risks .
Triazole Ring Orientation and Heterocyclic Modifications
The orientation of the triazole ring ([1,5-a] vs. [4,3-a]) and additional heterocycles (e.g., pyrimidine fusion) significantly alter bioactivity:
Key Findings :
- Triazole Orientation : [1,5-a] isomers (e.g., target compound) favor planar binding modes, while [4,3-a] derivatives exhibit distorted geometries, reducing affinity .
- Pyrimidine Fusion: Triazolo-pyrimidine hybrids (e.g., Ethyl 7-amino-...) show herbicidal activity via acetolactate synthase (ALS) inhibition, differing from receptor-targeted analogs .
Biological Activity
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical formula for this compound is , with a molecular weight of 166.23 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₄N₄ |
| Molecular Weight | 166.23 g/mol |
| IUPAC Name | 2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Recent studies have shown that derivatives of the [1,2,4]triazole moiety exhibit significant antimicrobial properties. A notable study evaluated a series of triazolo-pyrimidine derivatives for their activity against Enterococcus faecium, a pathogen associated with hospital-acquired infections. The results indicated that certain derivatives displayed potent antibacterial activity against this organism, suggesting a potential therapeutic application in treating resistant infections .
Anti-inflammatory Effects
Compounds containing the triazole structure have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A specific study demonstrated that some synthesized derivatives could significantly reduce oxidative stress mediators in macrophages activated by lipopolysaccharide (LPS), highlighting their potential as anti-inflammatory agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Some derivatives have shown inhibitory effects on enzymes involved in inflammatory pathways and bacterial metabolism.
- Modulation of Cytokine Production : By affecting signaling pathways related to inflammation and immune responses, these compounds can modulate cytokine release.
Case Studies and Research Findings
Several research studies have explored the biological activities of triazole derivatives:
- Antimicrobial Efficacy : A study reported the synthesis of triazolo-pyrimidine derivatives that exhibited narrow-spectrum antibacterial activity against E. faecium. The most potent compounds were identified and further characterized for their pharmacological profiles .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of triazole derivatives on macrophages. The study found that specific compounds could significantly inhibit the release of pro-inflammatory markers while maintaining low toxicity levels .
- Cancer Therapeutics : Recent research has suggested that triazole derivatives may serve as tubulin polymerization inhibitors with anticancer activities. This mechanism could provide a novel approach to cancer treatment by disrupting cell division in tumor cells .
Q & A
Basic: What are the common synthetic routes for preparing 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine?
Answer:
The synthesis typically involves cyclization strategies starting from N-aminopyridine derivatives. A validated method includes reacting N-aminopyridine with β-keto esters (e.g., ethyl acetoacetate) in the presence of Pd(OAc)₂ (10 mol%) in DMF or acetic acid as solvents . For example, potassium carbonate (K₂CO₃) is used as a base to facilitate annulation, followed by recrystallization from methanol to obtain pure crystals . Alternative routes involve β-oxo-ketones or malonic acid derivatives reacting with 3-amino-1,2,4-triazoles under reflux conditions .
Basic: How can crystallographic data be obtained to confirm the molecular structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for analysis are grown via slow evaporation of a hexane/ethyl acetate mixture (3:1 v/v) or methanol . The structure is refined using software like SHELXL, with hydrogen atoms placed via difference Fourier maps and refined using a riding model. Bond lengths and angles are cross-referenced against established crystallographic databases (e.g., CCDC) to validate planar geometry and substituent orientations .
Advanced: How to address low yields in the cyclization step during synthesis?
Answer:
Optimize reaction parameters systematically:
- Catalyst loading : Increase Pd(OAc)₂ from 10 mol% to 15 mol% to enhance cyclization efficiency .
- Solvent choice : Replace DMF with acetic acid to reduce side reactions, as polar aprotic solvents may stabilize intermediates better .
- Purification : Use gradient column chromatography (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate byproducts. Yield improvements from 72% to 85% have been reported with optimized elution .
Advanced: What strategies enable regioselective functionalization at the 8-position of the triazolopyridine core?
Answer:
- Halogenation : Introduce bromine at the 8-position via Pd-catalyzed cross-coupling using Zn(CN)₂, achieving >90% conversion in acetonitrile at 80°C .
- Cyanide substitution : Convert 8-chloro derivatives to nitriles using potassium hexacyanoferrate(II) trihydrate and KOAc in DMSO at 120°C .
- Oxidative cyclization : Employ MnO₂ or PhI(OCOCF₃)₂ (PIFA) to form C–N bonds selectively, minimizing competing pathways .
Advanced: How to resolve contradictions in reported biological activities of triazolopyridine derivatives?
Answer:
- Standardized assays : Compare IC₅₀ values across studies using identical enzyme inhibition protocols (e.g., PDE10 or mGlu5 targets) .
- Substituent analysis : Correlate electronic effects (e.g., electron-withdrawing groups at the 5-position) with activity trends. For example, 5-chloro derivatives show enhanced antifungal activity due to increased lipophilicity .
- Structural analogs : Synthesize and test methyl vs. ethyl substituents at the 2-position to isolate steric vs. electronic contributions .
Basic: What spectroscopic techniques are critical for characterizing intermediates?
Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., amine protons at δ 6.8–7.2 ppm) and carbon assignments .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ions (e.g., [M+H]+ for C₁₀H₁₁N₅: calcd. 201.1012, found 201.1015) .
- IR : Monitor carbonyl stretches (1650–1700 cm⁻¹) in ester intermediates .
Advanced: What computational methods support mechanistic studies of triazolopyridine reactivity?
Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states in cyclization reactions. For example, calculate activation energies for Pd-catalyzed vs. uncatalyzed pathways .
- Molecular docking : AutoDock Vina to predict binding modes of 8-amine derivatives in enzyme active sites (e.g., PDE10A) .
- QSAR models : Correlate Hammett σ values of substituents with logP to optimize pharmacokinetic properties .
Basic: How to ensure reproducibility in scaled-up syntheses?
Answer:
- Stoichiometric control : Maintain a 1:2 molar ratio of N-aminopyridine to β-keto ester to avoid incomplete reactions .
- Temperature gradients : Use oil baths (±1°C accuracy) instead of air baths for exothermic steps .
- Batch tracking : Document lot numbers of reagents (e.g., Pd(OAc)₂ from Strem Chemicals) to trace variability .
Advanced: What are the challenges in optimizing photophysical properties for OLED applications?
Answer:
- π-Conjugation extension : Introduce ethynyl groups at the 3-position to enhance electron mobility, but monitor stability under thermal stress .
- Solvatochromism : Test emission spectra in THF vs. toluene; blue shifts >20 nm indicate polarity-dependent aggregation .
- Device integration : Co-deposit with host materials (e.g., CBP) at 10% doping concentration to balance efficiency and luminance decay .
Advanced: How to mitigate decomposition during long-term storage of triazolopyridine derivatives?
Answer:
- Storage conditions : Keep under inert gas (Ar) at –20°C in amber vials to prevent oxidation of the amine group .
- Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical-mediated degradation .
- Periodic QC : Monitor purity via HPLC (C18 column, 254 nm) every 3 months; discard if peak area <95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
